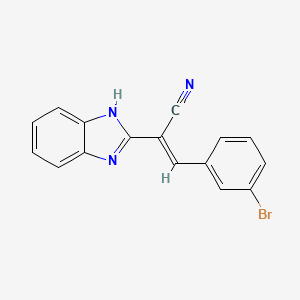
(2E)-2-(1H-benzimidazol-2-yl)-3-(3-bromophenyl)prop-2-enenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-2-(1H-benzimidazol-2-yl)-3-(3-bromophenyl)prop-2-enenitrile is an organic compound that features a benzimidazole ring and a bromophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1H-benzimidazol-2-yl)-3-(3-bromophenyl)prop-2-enenitrile typically involves the following steps:
Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromophenyl boronic acid reacts with a halogenated benzimidazole derivative in the presence of a palladium catalyst.
Formation of Prop-2-enenitrile Moiety: The final step involves the formation of the prop-2-enenitrile moiety through a Knoevenagel condensation reaction between the benzimidazole derivative and a suitable aldehyde in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts and reagents.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base or a catalyst.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced nitrile derivatives, such as amines.
Substitution: Substituted bromophenyl derivatives with various functional groups.
科学研究应用
Chemistry
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Catalysis: It can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Biology
Biological Probes: The compound can be used as a probe to study biological processes, particularly those involving benzimidazole derivatives.
Drug Development:
Medicine
Therapeutic Agents: The compound and its derivatives may exhibit therapeutic properties, making them candidates for drug development.
Industry
Materials Science: The compound can be used in the development of new materials, such as polymers and nanomaterials.
Chemical Sensors: It can be used in the design of chemical sensors for detecting various analytes.
作用机制
The mechanism of action of (2E)-2-(1H-benzimidazol-2-yl)-3-(3-bromophenyl)prop-2-enenitrile involves its interaction with specific molecular targets. The benzimidazole ring can interact with various enzymes and receptors, modulating their activity. The bromophenyl group can enhance the compound’s binding affinity and specificity for its targets. The nitrile group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
相似化合物的比较
Similar Compounds
(2E)-2-(1H-benzimidazol-2-yl)-3-phenylprop-2-enenitrile: Lacks the bromine substituent, which may affect its reactivity and binding properties.
(2E)-2-(1H-benzimidazol-2-yl)-3-(4-bromophenyl)prop-2-enenitrile: The bromine substituent is in a different position, which can influence its chemical and biological properties.
(2E)-2-(1H-benzimidazol-2-yl)-3-(3-chlorophenyl)prop-2-enenitrile: Contains a chlorine substituent instead of bromine, which can affect its reactivity and interactions.
Uniqueness
The presence of the bromophenyl group at the 3-position of the prop-2-enenitrile moiety makes (2E)-2-(1H-benzimidazol-2-yl)-3-(3-bromophenyl)prop-2-enenitrile unique. This structural feature can enhance its reactivity, binding affinity, and specificity for various targets, making it a valuable compound for research and development in multiple fields.
属性
分子式 |
C16H10BrN3 |
|---|---|
分子量 |
324.17 g/mol |
IUPAC 名称 |
(E)-2-(1H-benzimidazol-2-yl)-3-(3-bromophenyl)prop-2-enenitrile |
InChI |
InChI=1S/C16H10BrN3/c17-13-5-3-4-11(9-13)8-12(10-18)16-19-14-6-1-2-7-15(14)20-16/h1-9H,(H,19,20)/b12-8+ |
InChI 键 |
WDTHTZRBHYYQPV-XYOKQWHBSA-N |
手性 SMILES |
C1=CC=C2C(=C1)NC(=N2)/C(=C/C3=CC(=CC=C3)Br)/C#N |
规范 SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC(=CC=C3)Br)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


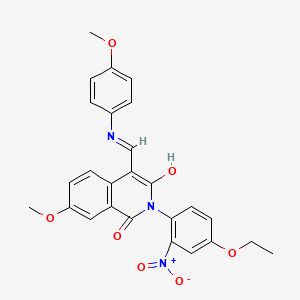
![N'-[(E)-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B11691549.png)
![5-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B11691564.png)
![N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B11691569.png)
![17-(2-Methoxy-5-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11691575.png)

![(5E)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11691581.png)
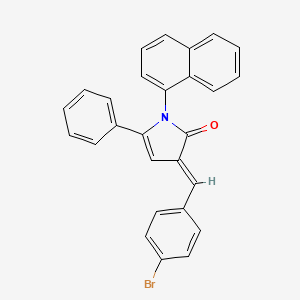
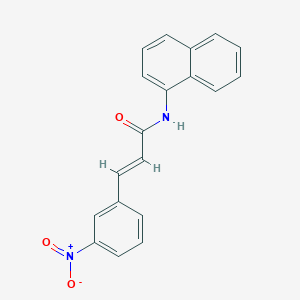
![(4E)-5-(4-nitrophenyl)-2-phenyl-4-[2-(2,4,6-trimethylphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11691589.png)
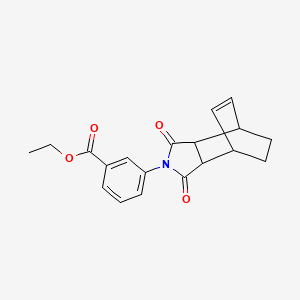
![Methyl 4-{[(4-chloro-3-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B11691609.png)
![N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11691613.png)
![N'-[(E)-(3-bromophenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B11691620.png)
